molecular formula C7H11N3O3 B13443562 Ethyl 3-azido-4-oxopentanoate

Ethyl 3-azido-4-oxopentanoate

Cat. No.: B13443562
M. Wt: 185.18 g/mol
InChI Key: FTHUPIUMDIOXJA-UHFFFAOYSA-N
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Description

Ethyl 3-azido-4-oxopentanoate is an organic compound that belongs to the class of azido ketones. It is a versatile intermediate used in various chemical reactions and synthesis processes. This compound is known for its reactivity and ability to form a wide range of derivatives, making it valuable in both academic research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution with Primary Amines

Ethyl 3-azido-4-oxopentanoate reacts with primary amines under Lewis acid catalysis to form γ-imino-β-enamino esters. This reaction proceeds via an intermediate α-azido imine, which eliminates nitrogen gas and tautomerizes to the stable product .

Reaction Conditions :

  • Catalyst : Titanium(IV) chloride (TiCl₄)

  • Solvent : Dry dichloromethane

  • Temperature : Reflux

  • Time : 18 hours

Primary AmineProduct (Ethyl 4-imino-3-amino-2-pentenoate)Yield (%)
Benzylamine7a84
Butylamine7b66
Cyclohexylamine7c55

Mechanistic Insight :
The azide group undergoes nucleophilic displacement by the amine, forming an unstable α-azido imine intermediate. Subsequent elimination of N₂ drives tautomerization to the γ-imino-β-enamino ester .

Thermal Elimination to Enamines

Prolonged heating of this compound induces nitrogen elimination, yielding ethyl 3-amino-4-oxo-2-pentenoate, a functionalized enamine .

Reaction Conditions :

  • Solvent : Acetone

  • Temperature : Reflux

  • Time : Extended heating (>24 hours)

Starting MaterialProductByproduct
This compoundEthyl 3-amino-4-oxo-2-pentenoateEthyl 4-oxo-2-pentenoate (<5%)

Application :
The resulting enamine serves as a precursor for heterocyclic compounds, including pyridine derivatives relevant to renin inhibitors .

Hydrogenation to γ-Amino Esters

Catalytic hydrogenation reduces the azide group to an amine, producing ethyl 3-amino-4-oxopentanoate, a key intermediate for statine analogues .

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel

  • Pressure : H₂ gas (1 atm)

  • Solvent : Ethanol

  • Time : 4–6 hours

SubstrateProductYield (%)
This compoundEthyl 3-amino-4-oxopentanoate90–95

Utility :
The reduced product is pivotal in synthesizing renin inhibitors and calcium ion regulators .

Stability and Side Reactions

This compound is prone to decomposition under acidic or basic conditions. For example:

  • Base-Induced Elimination : Treatment with triethylamine in acetone generates ethyl 4-oxo-2-pentenoate as a minor byproduct .

  • Acid Sensitivity : Protonation of the azide group may lead to unintended decomposition pathways.

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-oxopentanoate involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various derivatives. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Ethyl 3-azido-4-oxopentanoate can be compared with other azido ketones, such as ethyl 3-azido-4-oxobutanoate and ethyl 3-azido-4-oxopropanoate. While these compounds share similar reactivity, this compound is unique due to its longer carbon chain, which can influence its reactivity and the types of derivatives it forms . This uniqueness makes it particularly valuable in the synthesis of more complex molecules.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 3-azido-4-oxopentanoate

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)4-6(5(2)11)9-10-8/h6H,3-4H2,1-2H3

InChI Key

FTHUPIUMDIOXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)N=[N+]=[N-]

Origin of Product

United States

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